N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-3-phenylpropanamide
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-3-phenylpropanamide is a fluorinated organic compound It is characterized by the presence of hexafluoro groups, a pyridine ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-3-phenylpropanamide typically involves multiple steps:
Formation of the Hexafluoro Intermediate: The hexafluoro group is introduced through a reaction involving hexafluoropropanol and appropriate reagents.
Amination: The pyridine ring is aminated using suitable amination reagents.
Coupling Reaction: The aminated pyridine is then coupled with a phenylpropanamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated groups and pyridine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups.
Hexafluoroisopropanol: Another fluorinated alcohol with comparable properties.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A structurally similar compound with a methyl group instead of a pyridine ring.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-3-phenylpropanamide is unique due to the combination of its hexafluoro groups, pyridine ring, and phenylpropanamide moiety
Properties
Molecular Formula |
C17H15F6N3O |
---|---|
Molecular Weight |
391.31 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H15F6N3O/c18-16(19,20)15(17(21,22)23,25-13-7-4-10-24-11-13)26-14(27)9-8-12-5-2-1-3-6-12/h1-7,10-11,25H,8-9H2,(H,26,27) |
InChI Key |
NAIXLUWXYRLUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CN=CC=C2 |
Origin of Product |
United States |
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